rac Enterolactone 13C3

Description

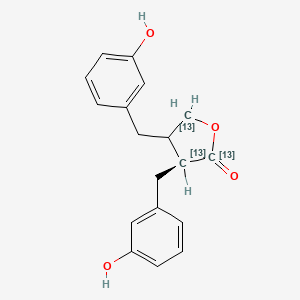

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3,4-bis[(3-hydroxyphenyl)methyl](2,3,5-13C3)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14?,17-/m0/s1/i11+1,17+1,18+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDGDHBAMCBBLR-AQPGKPQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1C([13C@@H]([13C](=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747698 | |

| Record name | (3S)-3,4-Bis[(3-hydroxyphenyl)methyl](2,3,5-~13~C_3_)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918502-72-4 | |

| Record name | (3S)-3,4-Bis[(3-hydroxyphenyl)methyl](2,3,5-~13~C_3_)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodological Paradigms Employing Rac Enterolactone 13c3

Principles and Applications of Stable Isotope Tracing with [13C3]-Labeled Analytes

Stable isotope tracing is a powerful technique used to follow the metabolic fate of compounds within a biological system. By introducing a molecule labeled with a stable isotope, such as Carbon-13 (¹³C), researchers can track its conversion into various downstream metabolites. The use of [¹³C₃]-labeled analytes like rac Enterolactone (B190478) [¹³C₃] offers a distinct advantage as the ¹³C isotope is non-radioactive and safe for in vivo studies, while the mass difference allows for clear differentiation from the naturally occurring ¹²C counterparts using mass spectrometry.

The metabolism of dietary lignans (B1203133) into enterolignans, such as enterolactone, is a complex process mediated by the gut microbiota. au.dknih.gov These transformations involve several key enzymatic steps, including deglycosylation, demethylation, dehydroxylation, and dehydrogenation. nih.gov By administering rac Enterolactone [¹³C₃] as a tracer, it is theoretically possible to elucidate the subsequent metabolic steps it undergoes in the body. For instance, studies have identified several novel metabolites of enterolactone in human urine, which are products of monohydroxylation. nih.gov Using a ¹³C-labeled enterolactone tracer would allow researchers to definitively track the conversion of enterolactone into these hydroxylated derivatives and other potential metabolites, thus providing a clearer picture of the complete metabolic pathway. nih.gov This approach helps in understanding the dynamics of enterolignan metabolism and the factors that may influence it, such as the composition of the gut microbiome. nih.gov

Quantitative Metabolic Flux Analysis (13C-MFA) utilizing rac Enterolactone [13C3]

Quantitative Metabolic Flux Analysis (¹³C-MFA) is a sophisticated technique that uses stable isotope labeling to measure the rates (fluxes) of intracellular metabolic pathways. d-nb.infospringernature.com It is a powerful tool for understanding cellular physiology and identifying metabolic bottlenecks. nih.gov

While ¹³C-MFA is a powerful tool, its application with rac Enterolactone [¹³C₃] is not yet documented in publicly available research. In principle, if enterolactone were found to be further metabolized by specific cell types or microbial communities, ¹³C-MFA could be employed. For instance, if gut bacteria were cultured in the presence of rac Enterolactone [¹³C₃], the distribution of the ¹³C label into downstream metabolites could be measured. researchgate.netnih.gov By applying mathematical models to these labeling patterns, it would be possible to quantify the flux through the different metabolic pathways involved in enterolactone breakdown and conversion. frontiersin.org This would provide a quantitative understanding of how different microbial species contribute to lignan (B3055560) metabolism.

Analytical Chemistry Applications as an Internal Standard for Lignan Quantification

One of the most well-documented and critical applications of rac Enterolactone [¹³C₃] is its use as an internal standard in analytical chemistry, particularly for the quantification of lignans in various biological and food matrices. nih.govacs.orgnih.govresearchgate.net Isotope dilution mass spectrometry, which utilizes stable isotope-labeled internal standards, is considered the gold standard for accurate and precise quantification. acs.orghpst.cz

The principle behind using rac Enterolactone [¹³C₃] as an internal standard is that it is chemically identical to the analyte of interest (enterolactone) but has a different mass due to the three ¹³C atoms. st-andrews.ac.uk This allows it to be distinguished by a mass spectrometer. When added to a sample at a known concentration before extraction and analysis, it experiences the same processing and potential losses as the native enterolactone. By measuring the ratio of the signal from the native analyte to the signal from the labeled internal standard, any variations in sample preparation or instrument response can be corrected for, leading to highly accurate and precise quantification. rsc.org

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of enterodiol (B191174) and enterolactone in plasma using their respective ¹³C₃ labeled isotopes as internal standards. nih.gov This method demonstrates high sensitivity and reproducibility, making it suitable for large-scale clinical and epidemiological studies. nih.govnih.gov The use of individual stable ¹³C₃-labeled lignans, including enterolactone, has also been incorporated into a validated gas chromatography/mass spectrometry (GC-MS) method for the accurate quantification of six dietary lignans in food. nih.govacs.orgresearchgate.net

Below is an interactive data table summarizing the performance of a validated LC-MS/MS method for the quantification of enterolactone in plasma using ¹³C₃-enterolactone as an internal standard. nih.gov

| Parameter | Enterolactone |

| Limit of Detection (LOD) | 0.55 nM |

| Within-run Precision (R.S.D.) | 3 - 6% |

| Between-run Precision (R.S.D.) | 10 - 14% |

| LC Separation Run Time | 11 minutes |

This data highlights the sensitivity and precision of the analytical method, which is made possible by the use of the stable isotope-labeled internal standard. nih.gov

Isotope Dilution Mass Spectrometry (IDMS) Techniques

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy quantitative measurements. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, in this case, rac Enterolactone [13C3], to a sample containing the native (unlabeled) enterolactone. This labeled compound, often referred to as an internal standard, exhibits nearly identical chemical and physical properties to the analyte of interest.

During sample preparation and analysis, any loss of the analyte will be accompanied by a proportional loss of the internal standard. Because mass spectrometry can differentiate between the labeled and unlabeled forms based on their mass-to-charge ratio, the ratio of the two signals is measured. This ratio remains constant regardless of sample loss, thereby correcting for variations in extraction efficiency and matrix effects. This methodology significantly enhances the precision and accuracy of quantification, especially at trace levels.

The use of a stable isotope-labeled internal standard like rac Enterolactone [13C3] is considered the gold standard in quantitative mass spectrometry. It effectively compensates for signal suppression or enhancement caused by co-eluting components from the sample matrix, which is a common challenge in techniques like liquid chromatography-mass spectrometry (LC-MS). By correcting for these potential sources of error, IDMS provides a robust and reliable method for determining the true concentration of enterolactone in a given sample.

Method Development and Validation for Trace Analysis

The development and validation of analytical methods for the trace analysis of enterolactone are crucial for ensuring the reliability of research findings in fields such as epidemiology, clinical chemistry, and environmental science. The use of rac Enterolactone [13C3] as an internal standard is a cornerstone of these robust methods. Method validation encompasses the systematic evaluation of several key performance characteristics to demonstrate that the method is fit for its intended purpose.

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing 13C3 labeled enterolactone has been successfully applied for the quantification of enterolactone in human plasma. longdom.orgnih.gov This method involves enzymatic hydrolysis to release enterolactone from its conjugated forms, followed by extraction and LC-MS/MS analysis. The validation of this method demonstrated high sensitivity, with a detection limit of 0.55 nM for enterolactone. longdom.orgnih.gov The precision of the method was also found to be excellent, with within-run and between-run relative standard deviations (R.S.D.) ranging from 3 to 6% and 10 to 14%, respectively. longdom.orgnih.gov

Similarly, an isotope dilution gas chromatography-mass spectrometric (GC-MS) method has been developed and validated for the determination of enterolactone in human urine, using deuterated internal standards. longdom.org This method showed a within-assay imprecision ranging from 0.8 to 15.2% and a between-assay imprecision of 4.1 to 13.9%, depending on the concentration level. longdom.org The mean recovery of the authentic standard added to urine extracts before hydrolysis was between 96.6% and 105.5%, indicating high accuracy. longdom.org

Furthermore, the application of 13C3-labeled internal standards has been extended to the analysis of phytoestrogens, including enterolactone, in aqueous environmental samples. nih.gov An HPLC-MS/MS method was validated for various water matrices, demonstrating the versatility of the IDMS approach. The method exhibited excellent performance characteristics across different types of water. nih.gov

The following interactive data tables summarize the performance characteristics of these validated methods.

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Enterolactone in Human Plasma longdom.orgnih.gov

| Validation Parameter | Result |

| Detection Limit | 0.55 nM |

| Within-Run R.S.D. | 3 - 6% |

| Between-Run R.S.D. | 10 - 14% |

Table 2: Performance Characteristics of a Validated ID-GC-MS Method for Enterolactone in Human Urine longdom.org

| Validation Parameter | Result |

| Within-Assay Imprecision | 0.8 - 15.2% |

| Between-Assay Imprecision | 4.1 - 13.9% |

| Mean Recovery | 96.6 - 105.5% |

Table 3: Performance of a Validated HPLC-MS/MS Method for Phytoestrogens in Aqueous Environmental Samples Using 13C3-Labeled Internal Standards nih.gov

| Matrix | Absolute Method Recovery | Method Detection Level | Precision (R.S.D.) |

| Drainage Water | 63 - 105% | 0.5 - 2.7 ng/L | 1 - 19% |

| River Water | 63 - 99% | 0.5 - 2.6 ng/L | 1 - 16% |

| WWTP Effluent | 73 - 133% | 0.4 - 11.0 ng/L | 1 - 11% |

Investigations into Lignan Biotransformation and Enterolactone Metabolism Via 13c3 Labeling

Gut Microbiota-Mediated Bioconversion of Dietary Lignan (B3055560) Precursors to Enterolactone (B190478)

The transformation of plant-based lignan precursors into enterolactone is a multi-step process exclusively carried out by the intestinal microbiota. nih.gov This bioconversion is essential for the bioavailability and bioactivity of these compounds.

A consortium of anaerobic bacteria in the colon is responsible for the conversion of dietary lignans (B1203133) into enterolactone. jst.go.jp While no single bacterial species has been identified that can perform the entire transformation, specific species have been recognized for their roles in distinct steps of the pathway.

Key microbial species implicated in this bioconversion include those from the genera Eggerthella, Ruminococcus, and Peptostreptococcus, among others. For instance, Eggerthella lenta has been shown to be involved in the dehydroxylation steps. Research has also associated higher plasma enterolactone levels with the abundance of species such as Faecalibacterium prausnitzii and Alistipes shahii.

The bioconversion process involves a series of enzymatic reactions, including deglycosylation, demethylation, dehydroxylation, and dehydrogenation. These reactions are catalyzed by a variety of bacterial enzymes that sequentially modify the lignan precursors.

Table 1: Key Microbial Species and Their Roles in Enterolactone Formation

| Microbial Species/Genus | Implicated Role in Bioconversion |

|---|---|

| Eggerthella lenta | Dehydroxylation of lignan intermediates |

| Ruminococcus spp. | Involved in various transformation steps |

| Peptostreptococcus sp. SDG-1 | Transformation of secoisolariciresinol (B192356) |

| Eubacterium sp. SDG-2 | Transformation of lignan intermediates to enterodiol (B191174) |

| Faecalibacterium prausnitzii | Associated with higher enterolactone levels |

| Alistipes shahii | Associated with higher enterolactone levels |

Dietary lignans, such as secoisolariciresinol and matairesinol, are the primary precursors for enterolactone formation. nih.gov Secoisolariciresinol, abundant in flaxseed, is first converted to enterodiol, which can then be oxidized to enterolactone. jst.go.jp Matairesinol, found in sources like whole grains, can be directly metabolized to enterolactone. nih.gov

The metabolic pathway of secoisolariciresinol diglucoside (SDG), a common dietary lignan, serves as a well-studied example:

Deglycosylation: The glucose moieties are cleaved from SDG to yield secoisolariciresinol.

Demethylation and Dehydroxylation: These reactions lead to the formation of enterodiol.

Oxidation: Enterodiol is subsequently oxidized to form enterolactone.

Studies utilizing [13C3]-labeled lignan precursors have been pivotal in tracing these metabolic steps and confirming the precursor-product relationships. These labeling techniques allow for the precise tracking of the carbon atoms from the initial dietary lignan to the final enterolactone metabolite, providing definitive evidence of the conversion pathway.

Table 2: Precursor-Product Relationships in Enterolactone Formation

| Dietary Lignan Precursor | Key Intermediate | Final Product |

|---|---|---|

| Secoisolariciresinol | Enterodiol | Enterolactone |

| Matairesinol | - | Enterolactone |

| Pinoresinol | Enterodiol | Enterolactone |

| Lariciresinol | Enterodiol | Enterolactone |

Mammalian Absorption, Distribution, and Metabolism Studies (Mechanistic Focus)

Following its formation by the gut microbiota, enterolactone is absorbed into the systemic circulation and undergoes further metabolism within the mammalian host.

While specific studies detailing the complete systemic fate of orally administered [13C3]-labeled enterolactone are not extensively reported, the general pharmacokinetics have been established through the administration of its dietary precursors. After absorption from the colon, enterolactone and its metabolites are transported to the liver via the portal vein. They are then distributed throughout the body and can be detected in various biological fluids, including plasma, urine, and bile. nih.govresearchgate.net

The use of [13C3]-labeled compounds in metabolomics allows for the sensitive and selective quantification of metabolites and has been applied to lignan research. This approach helps to distinguish the administered labeled compounds and their metabolites from the endogenous pool. Mass spectrometry analysis of biological samples from individuals administered [13C3]-labeled precursors would reveal the distribution and excretion patterns of the labeled enterolactone and its downstream metabolites. The primary route of excretion for enterolactone and its conjugates is through the urine. bcerp.org

Once absorbed, free enterolactone undergoes extensive phase II metabolism, primarily through conjugation reactions in the intestinal epithelium and the liver. nih.govwur.nl The main conjugation pathways are glucuronidation and sulfation, which increase the water solubility of enterolactone, facilitating its excretion. nih.govnih.gov

Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety to enterolactone. nih.gov

Sulfation: Sulfotransferases (SULTs) are responsible for the addition of a sulfonate group to enterolactone. nih.gov

These conjugated forms, such as enterolactone-glucuronide and enterolactone-sulfate, are the predominant forms found in systemic circulation. nih.gov

Deconjugation is also a critical aspect of enterolactone's metabolism, particularly in the context of enterohepatic circulation. Conjugated enterolactone can be excreted into the bile and returned to the intestine. Here, bacterial β-glucuronidases can cleave the glucuronic acid moiety, regenerating free enterolactone, which can then be reabsorbed. This process of enterohepatic circulation can prolong the half-life of enterolactone in the body.

Table 3: Key Enzymes in Mammalian Metabolism of Enterolactone

| Enzyme Family | Reaction | Location | Role |

|---|---|---|---|

| UDP-glucuronosyltransferases (UGTs) | Glucuronidation | Intestine, Liver | Conjugation for excretion |

| Sulfotransferases (SULTs) | Sulfation | Intestine, Liver | Conjugation for excretion |

| β-glucuronidase (bacterial) | Deconjugation | Intestine | Regeneration of free enterolactone for reabsorption |

Sophisticated Analytical Approaches for Rac Enterolactone 13c3 Detection and Quantification

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) Methodologies

UHPLC-MS/MS has become a primary tool for the analysis of enterolactone (B190478), offering high resolution and rapid analysis times. The use of ¹³C₃ labeled isotopes is central to achieving accurate quantification through isotope dilution mass spectrometry. researchgate.net

Robust UHPLC-MS/MS methods have been developed for the simultaneous quantification of various phytoestrogens, including enterolactone. nih.gov These methods provide excellent peak resolution and separation in short run times, typically under 15 minutes. nih.gov The chromatographic separation is often achieved using C18 columns, which are effective for separating lignans (B1203133) and their metabolites. massbank.eu

For detection, tandem mass spectrometry (MS/MS) is employed, which provides high selectivity and sensitivity. The instrument is typically operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and its isotopically labeled internal standard, such as rac Enterolactone [13C3].

Table 1: Illustrative UHPLC-MS/MS Parameters for Enterolactone Analysis

| Parameter | Typical Value |

| Column | C18 reversed-phase (e.g., 1.7 µm, 2.1 mm x 100 mm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

This table presents typical parameters and may vary based on the specific instrument and application.

When analyzing biological samples such as plasma or urine, sample preparation is a critical step to remove interferences and concentrate the analyte. A common approach involves enzymatic hydrolysis to release enterolactone from its conjugated forms (glucuronides and sulfates), followed by a liquid-liquid extraction or solid-phase extraction (SPE) cleanup. researchgate.net

The use of rac Enterolactone [13C3] as an internal standard is paramount for correcting for matrix effects and variations in extraction recovery and instrument response. researchgate.net By adding a known amount of the labeled standard to the sample at the beginning of the workflow, the ratio of the unlabeled analyte to the labeled standard can be used for precise quantification. This isotope dilution approach significantly enhances the accuracy and reproducibility of the measurement. researchgate.net Method validation typically demonstrates high sensitivity with limits of detection (LOD) and quantification (LOQ) in the low ng/mL range. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) with Isotopic Resolution

GC-MS is another powerful technique for the analysis of enterolactone. Due to the low volatility of lignans, derivatization is a necessary step to enable their analysis by gas chromatography.

To make enterolactone and its isotopically labeled counterpart suitable for GC-MS analysis, a derivatization step is required to increase their volatility. The most common approach is silylation, where hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. nih.gov This is typically achieved by reacting the extracted and dried analyte with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

The derivatization process must be carefully optimized to ensure complete reaction for both the native analyte and the [13C3]-labeled standard to ensure accurate quantification. rsc.org

In GC-MS, the derivatized molecules are separated on a capillary column and then ionized, typically by electron ionization (EI). The resulting ions fragment in a characteristic pattern, which provides structural information and allows for selective detection. For rac Enterolactone [13C3], the mass spectrum will show a mass shift of +3 atomic mass units for the molecular ion and for any fragments containing the ¹³C-labeled portion of the molecule compared to the unlabeled compound.

By using selected ion monitoring (SIM), the instrument can be set to detect specific ions corresponding to both the unlabeled enterolactone and the [13C3]-labeled internal standard, providing excellent specificity and sensitivity for quantification. nih.gov

Table 2: Example of Monitored Ions in GC-MS Analysis of TMS-Derivatized Enterolactone

| Compound | Monitored Ion (m/z) | Ion Type |

| Enterolactone-TMS | e.g., 442 | Molecular Ion [M]+ |

| Enterolactone-TMS | e.g., 207 | Characteristic Fragment |

| Enterolactone [13C3]-TMS | e.g., 445 | Molecular Ion [M+3]+ |

| Enterolactone [13C3]-TMS | e.g., 210 | Characteristic Fragment |

Note: The exact m/z values depend on the specific derivatization and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Profiling

While less common for routine quantification due to lower sensitivity compared to mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing isotopically labeled compounds like rac Enterolactone [13C3]. ¹³C-NMR can be used to confirm the position and extent of isotopic labeling.

This technique is particularly valuable for determining the site-specific incorporation of the ¹³C atoms within the molecule. nih.gov By analyzing the ¹³C-NMR spectrum, researchers can verify that the synthesis of the labeled compound has proceeded as expected and that the labels are in the desired positions. This is crucial for ensuring the quality and suitability of the labeled standard for use in metabolic studies. frontiersin.org The analysis of ¹³C enrichment by NMR can provide detailed insights into metabolic pathways by tracing the fate of the labeled carbon atoms as they are incorporated into various metabolites. frontiersin.org

Theoretical and Mechanistic Interpretations Derived from 13c3 Enterolactone Studies

Elucidation of Carbon Flow and Atom Transitions within Lignan (B3055560) Pathways

Stable isotope-resolved metabolomics (SIRM) using [13C3]-enterolactone allows for the precise mapping of carbon atom transitions as this microbial metabolite is further processed. When [13C3]-enterolactone is administered, the ¹³C labels act as a distinct signature that can be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy nih.gov. This enables the identification of downstream metabolites that have incorporated these labeled carbons, thereby delineating the metabolic pathways originating from enterolactone (B190478).

For instance, if host enzymes further metabolize enterolactone, the resulting products will carry the ¹³C signature. By analyzing the mass shifts in the mass spectra of these metabolites, the number of labeled carbons retained in each product can be determined. This information is critical for reconstructing the metabolic grid and understanding how the carbon skeleton of enterolactone is modified by host tissues.

Table 1: Hypothetical Carbon-13 Distribution in Downstream Metabolites of [13C3]-Enterolactone

| Metabolite | Number of ¹³C Atoms Detected | Implied Metabolic Transformation |

| Hydroxylated Enterolactone | 3 | Addition of a hydroxyl group without cleavage of the labeled carbon backbone. |

| Glucuronidated Enterolactone | 3 | Conjugation with glucuronic acid, a common detoxification pathway in the host. |

| Sulfated Enterolactone | 3 | Conjugation with a sulfate (B86663) group, another key phase II metabolic reaction. |

| Ring-Cleavage Product X | 2 | Fission of the enterolactone core structure, resulting in the loss of one labeled carbon. |

| Small Phenolic Acid Y | 1 | Significant degradation of the enterolactone molecule. |

This table is interactive. Click on the headers to sort the data.

This level of detail allows scientists to pinpoint specific enzymatic reactions and understand the sequence of metabolic events. The retention or loss of ¹³C atoms provides direct evidence for specific bond-cleavage or rearrangement reactions, offering a much clearer picture than what can be obtained from simply measuring metabolite concentrations.

Mechanistic Understanding of Microbial Lignan Degradation and Synthesis

The conversion of plant lignans (B1203133) into enterolactone is exclusively a function of the gut microbiota mdpi.com. Introducing [13C3]-enterolactone into in vitro anaerobic fermentation systems containing complex gut microbial communities or specific bacterial consortia allows for the study of its further degradation or potential interconversion. The appearance of the ¹³C label in other microbial metabolites can reveal previously unknown pathways for enterolactone catabolism by gut bacteria.

Furthermore, studies can be designed to provide precursors labeled with stable isotopes to trace their incorporation into enterolactone. For example, by providing ¹³C-labeled plant lignans like secoisolariciresinol (B192356) diglucoside (SDG) to a gut microbiome culture, the flow of carbon atoms into enterodiol (B191174) and subsequently into enterolactone can be meticulously tracked nih.gov. This approach helps to identify the specific atoms from the precursor that are retained in the final enterolactone molecule, providing clues about the enzymatic mechanisms of demethylation, dehydroxylation, and dehydrogenation performed by the gut bacteria mdpi.com.

Table 2: Key Microbial Transformations in Enterolactone Synthesis Traced with ¹³C-Labeled Precursors

| Precursor Lignan | Microbial Reaction | Key Bacterial Genera Involved | ¹³C-Labeling Observation |

| Secoisolariciresinol Diglucoside (SDG) | Deglycosylation | Bacteroides, Clostridium | Transfer of ¹³C from the lignan aglycone to secoisolariciresinol. |

| Secoisolariciresinol | Demethylation | Butyribacterium, Eubacterium | Retention of ¹³C label on the core structure. |

| Enterodiol | Dehydrogenation | Ruminococcus | Conversion of ¹³C-enterodiol to ¹³C-enterolactone. |

This table is interactive. Users can filter the data by bacterial genera.

These isotopic studies are crucial for identifying the specific enzymes and bacterial species responsible for each step of the transformation, paving the way for a more mechanistic understanding of how dietary lignans are processed by our microbial partners.

Interplay between Host Metabolism and Microbiota-Derived Metabolites

One of the most significant applications of [13C3]-enterolactone is in deciphering the intricate metabolic crosstalk between the gut microbiota and the host nih.govresearchgate.net. After its production in the gut, enterolactone is absorbed into the bloodstream and circulates throughout the body, where it can influence host physiology nih.gov. By administering [13C3]-enterolactone, researchers can trace its journey and fate within the host.

The appearance of ¹³C-labeled metabolites in various host tissues and biofluids, such as plasma, urine, and feces, provides a dynamic view of enterolactone's absorption, distribution, metabolism, and excretion (ADME) profile nih.govresearchgate.net. For example, detecting ¹³C-labeled glucuronides and sulfates of enterolactone in urine confirms its conjugation by host phase II enzymes, a critical step in its detoxification and elimination.

Moreover, the carbon atoms from [13C3]-enterolactone may be incorporated into endogenous host metabolites. This can occur if enterolactone is catabolized into smaller molecules that enter central metabolic pathways. Stable isotope tracing can reveal if and how the carbon backbone of this microbial metabolite contributes to the host's metabolic pool, highlighting a profound level of metabolic integration between the host and its gut microbiota nih.gov.

Table 3: Tracking ¹³C from [13C3]-Enterolactone in Host and Microbial Compartments

| Compartment | Detected ¹³C-Labeled Molecules | Metabolic Implication |

| Gut Lumen | [13C3]-Enterolactone, ¹³C-Degradation Products | Microbial synthesis and further catabolism. |

| Intestinal Epithelium | [13C3]-Enterolactone, ¹³C-Conjugates | Absorption and initial host metabolism. |

| Blood Plasma | [13C3]-Enterolactone, ¹³C-Conjugates | Systemic circulation of enterolactone and its metabolites. |

| Liver | ¹³C-Conjugates, ¹³C-Bile Acids | Major site of detoxification and potential enterohepatic circulation. |

| Urine | ¹³C-Conjugates, ¹³C-Degradation Products | Primary route of excretion for enterolactone and its metabolites. |

This interactive table allows users to click on a compartment to see more detailed information about the metabolic processes.

Experimental Systems and Research Models Utilizing Rac Enterolactone 13c3

In Vitro Cellular Models for Metabolic Perturbation and Pathway Analysis

In vitro cellular models are indispensable for dissecting the molecular mechanisms underlying the metabolic effects of enterolactone (B190478). The use of rac Enterolactone [13C3] in these systems allows for the unambiguous identification and quantification of its metabolites, providing a clear picture of its cellular biotransformation.

Cell culture systems, such as human colon adenocarcinoma cells (Caco-2) and liver cancer cells (HepG2), are primary tools for investigating the mechanistic aspects of enterolactone metabolism. While specific studies utilizing rac Enterolactone [13C3] are not extensively detailed in publicly available literature, the principles of its application can be inferred from studies with unlabeled enterolactone and other isotopically labeled compounds.

In a typical experiment, cultured cells are incubated with rac Enterolactone [13C3]. At various time points, cell lysates and the culture medium are collected and analyzed, most commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presence of the 13C label allows for the differentiation of the administered enterolactone and its metabolites from any endogenous compounds.

Research in this area has shown that enterolactone undergoes phase II metabolism, leading to the formation of glucuronide and sulfate (B86663) conjugates. dntb.gov.ua The use of rac Enterolactone [13C3] would enable researchers to precisely quantify the rates of formation of these conjugates and to identify any novel metabolites.

Table 1: Illustrative Data from a Hypothetical In Vitro Mechanistic Study with rac Enterolactone [13C3] in HepG2 Cells

| Time (hours) | [13C3]-Enterolactone (intracellular, pmol/mg protein) | [13C3]-Enterolactone Glucuronide (extracellular, nM) | [13C3]-Enterolactone Sulfate (extracellular, nM) |

|---|---|---|---|

| 1 | 5.2 | 12.8 | 8.5 |

| 4 | 8.9 | 45.3 | 29.7 |

| 8 | 12.1 | 98.6 | 65.1 |

| 24 | 6.3 | 210.4 | 142.3 |

This table is illustrative and designed to represent the type of data that would be generated from such an experiment.

Understanding the kinetics of how enterolactone enters cells and is processed intracellularly is fundamental to understanding its biological activity. Rac Enterolactone [13C3] is an ideal tool for such studies. By monitoring the concentration of the labeled compound inside the cells over time, researchers can determine the mechanisms of uptake, such as passive diffusion or active transport.

Once inside the cell, the intracellular fate of enterolactone can be tracked. This includes its potential binding to cellular proteins, sequestration into organelles, and enzymatic modification. The stable isotope label ensures that the detected signals are unequivocally from the administered compound, eliminating ambiguity in the interpretation of results.

Ex Vivo Organ and Tissue Perfusion Models for Dynamic Metabolic Assessments

Ex vivo organ perfusion systems, which maintain the viability and function of an organ outside the body, offer a bridge between in vitro and in vivo studies. These models, such as the perfused liver or intestine, allow for the investigation of metabolic processes in a more physiologically relevant context, complete with intact tissue architecture and cell-cell interactions.

The introduction of rac Enterolactone [13C3] into the perfusate of such a system enables the detailed study of its first-pass metabolism. Samples of the perfusate can be collected over time from both the arterial inflow and venous outflow to quantify the uptake and metabolism of the labeled enterolactone by the organ. This approach provides dynamic data on the rates of metabolic conversion and the nature of the metabolites formed.

While specific studies detailing the use of rac Enterolactone [13C3] in ex vivo organ perfusion are not readily found in the literature, the methodology is well-established for other isotopically labeled compounds and would be directly applicable to the study of enterolactone metabolism.

In Vivo Animal Models for Systemic Lignan (B3055560) Kinetics and Metabolism (Non-Clinical Focus)

In vivo animal models are essential for understanding the systemic pharmacokinetics of enterolactone. The use of rac Enterolactone [13C3] in these models provides a powerful tool for tracing the compound's journey through the body without the confounding variables of gut microbiota conversion from precursor lignans (B1203133).

In preclinical studies, typically conducted in rodents, rac Enterolactone [13C3] can be administered orally or intravenously. Following administration, blood, urine, and feces are collected at predetermined intervals. The concentrations of the labeled parent compound and its metabolites are then measured, often using LC-MS/MS, for which 13C-labeled compounds serve as excellent internal standards for accurate quantification. researchgate.net

This allows for the determination of key pharmacokinetic parameters such as bioavailability, clearance, volume of distribution, and elimination half-life. By analyzing the metabolite profile in urine and feces, researchers can gain a comprehensive understanding of the biotransformation pathways of enterolactone in a whole-organism context.

Table 2: Representative Pharmacokinetic Parameters of rac Enterolactone [13C3] in a Rodent Model (Illustrative Data)

| Parameter | Value |

|---|---|

| Oral Bioavailability (%) | 45.2 |

| Tmax (hours) | 8.5 |

| Cmax (ng/mL) | 150.7 |

| Elimination Half-life (hours) | 12.3 |

| Major Metabolites Detected in Urine | [13C3]-Enterolactone Glucuronide, [13C3]-Enterolactone Sulfate |

This table presents hypothetical data to illustrate the expected outcomes of such a preclinical study.

The distribution of enterolactone and its metabolites among different organs is a critical aspect of its biological effects. Using rac Enterolactone [13C3], it is possible to investigate the inter-organ transport and tissue-specific accumulation of this lignan.

Following the administration of the labeled compound to an animal model, various tissues (e.g., liver, kidney, adipose, and target tissues for its biological activity) can be harvested at different time points. The concentration of rac Enterolactone [13C3] and its labeled metabolites in these tissues can then be quantified. This provides valuable insights into where enterolactone is distributed and metabolized, helping to link its pharmacokinetic profile to its pharmacodynamic effects.

Q & A

Q. What criteria should be prioritized when evaluating the reliability of pharmacokinetic data for this compound in peer review?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.